5-Acetyl-2-(3,4-dichlorophenylamino)-4-methylthiazole
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Overview
Description
1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a 3,4-dichlorophenyl group and an amino group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-bromo-4-methylthiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic substitution of the bromo group in 2-bromo-4-methylthiazole with the amino group of 3,4-dichloroaniline, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its effects on specific cellular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities but differ in their substituents and biological activities.
Dichlorophenyl Compounds: Compounds containing the 3,4-dichlorophenyl group, such as 3,4-dichloroaniline, exhibit different reactivity and applications.
Amino Compounds: Amino-substituted thiazoles and related heterocycles have varying degrees of biological activity and chemical reactivity.
The uniqueness of 1-{2-[(3,4-DICHLOROPHENYL)AMINO]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Cl2N2OS |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[2-(3,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-6-11(7(2)17)18-12(15-6)16-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,16) |
InChI Key |
KFCXPECMXMNCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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